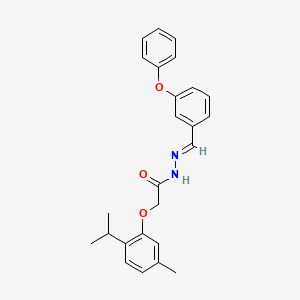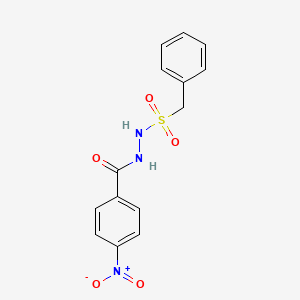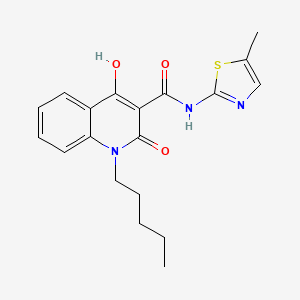![molecular formula C13H17N3O3 B3862169 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B3862169.png)
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide
Vue d'ensemble
Description
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Méthodes De Préparation
The synthesis of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide typically involves the condensation of 2-methoxybenzaldehyde with isopropyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting hydrazone is then purified by recrystallization or column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antioxidant agent.
Materials Science:
Biological Studies: It has been investigated for its potential to interact with biological macromolecules, such as proteins and nucleic acids, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide can be compared with other hydrazone derivatives, such as:
2-[(2E)-2-(5-ethoxy-2-methoxybenzylidene)hydrazinyl]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has similar structural features but includes a thiadiazole ring, which imparts different chemical and biological properties.
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: This derivative has additional methoxy groups, which can influence its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl group, which can affect its solubility, stability, and biological activity.
Propriétés
IUPAC Name |
N'-[(E)-(2-methoxyphenyl)methylideneamino]-N-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(2)15-12(17)13(18)16-14-8-10-6-4-5-7-11(10)19-3/h4-9H,1-3H3,(H,15,17)(H,16,18)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNGTMXUJJEKEF-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN=CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C(=O)N/N=C/C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(5-Bromothiophen-2-yl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B3862121.png)
![N-(2,5-dimethoxyphenyl)-2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3862127.png)
![2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3862136.png)

![[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate](/img/structure/B3862147.png)
![2-(1-cyclopentyl-4-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3862149.png)
![N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B3862157.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethylquinolin-2-amine](/img/structure/B3862162.png)
![N-[(E)-(4-ethoxyphenyl)methylideneamino]-N',N'-diethyloxamide](/img/structure/B3862175.png)
![2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate](/img/structure/B3862181.png)

